5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol

Description

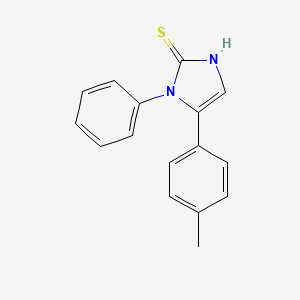

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-3-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-12-7-9-13(10-8-12)15-11-17-16(19)18(15)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSVUBISEJFHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601182203 | |

| Record name | 1,3-Dihydro-5-(4-methylphenyl)-1-phenyl-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828776 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852400-51-2 | |

| Record name | 1,3-Dihydro-5-(4-methylphenyl)-1-phenyl-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852400-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-5-(4-methylphenyl)-1-phenyl-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 4 Methylphenyl 1 Phenyl 1h Imidazole 2 Thiol

Established Synthetic Routes to the 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol Core

The construction of the 1,5-diaryl-substituted imidazole-2-thiol scaffold is a focal point of heterocyclic synthesis, employing various strategic approaches to assemble the core ring system.

Cyclization Reactions for Imidazole (B134444) Ring Formation

The formation of the imidazole ring in this compound is primarily achieved through cyclocondensation reactions. This class of reactions involves the formation of two new bonds to create the heterocyclic ring from acyclic precursors in a single step. The key transformation relies on the reaction between a primary amine, an α-aminoketone, and a source of the thiocarbonyl group. This approach efficiently establishes the desired 1,5-disubstituted pattern of the imidazole core.

Condensation Reactions Utilizing Specific Precursors (e.g., Chalcones, Isothiocyanates)

A highly effective and direct method for synthesizing 1,5-diaryl-1H-imidazole-2-thiol derivatives is the modified Marckwald synthesis. This strategy utilizes the cyclocondensation of an α-aminoketone with an isothiocyanate. nih.gov For the specific synthesis of this compound, the key precursors are 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride and phenyl isothiocyanate. nih.gov

The reaction proceeds by stirring the two precursors in a suitable solvent, such as ethanol (B145695), while adding a base like triethylamine (B128534) dropwise. The base neutralizes the hydrochloride salt of the α-aminoketone, liberating the free amine to react with the electrophilic carbon of the phenyl isothiocyanate. nih.gov This initial addition is followed by an intramolecular cyclization and dehydration, leading to the formation of the stable imidazole-2-thiol ring. The mixture is typically refluxed for several hours to drive the reaction to completion. nih.gov Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization. nih.gov

| Precursor 1 | Precursor 2 | Base | Solvent | Condition | Product |

|---|---|---|---|---|---|

| 2-amino-1-(4-methylphenyl)ethan-1-one hydrochloride | Phenyl isothiocyanate | Triethylamine | Ethanol | Reflux, 2-4 h | This compound |

Multi-Step Synthesis Pathways and Optimization Strategies

While one-pot cyclocondensation is common, multi-step pathways can also be employed, particularly for the synthesis of complex or highly functionalized analogs. Such pathways often involve the initial synthesis of the α-aminoketone precursor, which can itself be a multi-step process starting from a substituted toluene (B28343) or acetophenone.

Optimization of the primary cyclocondensation reaction is crucial for achieving high yields and purity. Key parameters for optimization include the choice of base, solvent, reaction temperature, and reaction time. researchgate.net While triethylamine in ethanol is effective, other base-solvent systems could be explored to improve reaction kinetics or product solubility. nih.gov For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times in related heterocyclic formations. wjbphs.com The purification strategy, typically recrystallization from a solvent like ethanol, is also vital for obtaining the final product in high purity. nih.gov

Derivatization Strategies and Functionalization of this compound

The core structure of this compound possesses several sites amenable to chemical modification, allowing for the generation of diverse libraries of derivatives. The most reactive site for derivatization is the exocyclic sulfur atom, followed by potential modifications on the two aromatic rings.

Substitution at the Sulfur Atom (S-Alkylation, S-Acylation)

The thiol group of the imidazole ring exists in tautomeric equilibrium with its thione form. The sulfur atom is highly nucleophilic and readily undergoes substitution reactions, most notably S-alkylation.

S-Alkylation: This is a common and straightforward derivatization method. The reaction involves treating the imidazole-2-thiol with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov A specific example from a closely related analog involves the reaction of 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate. nih.gov This reaction proceeds smoothly to yield the corresponding S-substituted thioether derivative. nih.gov This method is broadly applicable for introducing a wide variety of alkyl, benzyl, or other functionalized groups at the sulfur atom.

| Substrate | Alkylating Agent | Base | Product Type | Yield |

|---|---|---|---|---|

| 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol | 2-chloro-N-(thiazol-2-yl)acetamide | Potassium carbonate | S-alkylated thioether | 76% |

S-Acylation: While less common than S-alkylation, S-acylation can be achieved by reacting the thiol with an acylating agent, such as an acyl chloride or anhydride. This reaction forms a thioester linkage, which is a valuable functional group in its own right. The reaction conditions typically require a base to deprotonate the thiol, increasing its nucleophilicity. The resulting S-acylated derivatives are thioesters, which can serve as intermediates for further transformations. nih.gov

Modifications of the Phenyl and Methylphenyl Moieties

The two aryl rings on the imidazole core can also be functionalized, typically through electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the imidazole-2-thiol core and the existing substituents on the rings.

The imidazole ring system is generally considered to be electron-withdrawing. Consequently, it deactivates the attached phenyl rings towards electrophilic attack compared to benzene (B151609). libretexts.org

N-1 Phenyl Ring: This ring is directly attached to a nitrogen atom of the electron-deficient imidazole system. It is expected to be significantly deactivated, making electrophilic substitution challenging. If substitution does occur under forcing conditions, the directing effect would likely favor the meta position relative to the imidazole ring, although substitution at the para position is also possible. lkouniv.ac.in

C-5 Methylphenyl (p-tolyl) Ring: The reactivity of this ring is influenced by two opposing factors: the deactivating effect of the imidazole core and the activating, ortho-, para-directing effect of the methyl group. libretexts.orgscielo.org.mx The strong activating nature of the methyl group is expected to dominate, directing incoming electrophiles to the positions ortho to the methyl group (i.e., the 3' and 5' positions of the tolyl ring). The steric hindrance from the adjacent, bulky imidazole ring may favor substitution at the position further away from the point of attachment. Common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be applied to introduce new functional groups onto this ring, provided appropriate reaction conditions are optimized. ijcrcps.com

Introduction of Heterocyclic Systems and Hybrid Compounds

The functionalization of the this compound core, particularly at the reactive thiol group, provides a powerful avenue for the synthesis of complex hybrid molecules where the imidazole ring is covalently linked to other heterocyclic systems. This molecular hybridization is a widely used strategy in drug discovery to combine the pharmacophoric features of different scaffolds, potentially leading to enhanced biological activity or novel properties.

One prominent method involves the S-alkylation of the thiol group with a reagent that already contains or leads to the formation of a second heterocyclic ring. A well-documented example for analogous imidazole-2-thiols is the reaction with α,β-unsaturated ketones (chalcones). For instance, the Claisen-Schmidt condensation of an acetyl-imidazole-2-thiol with aromatic aldehydes yields chalcone (B49325) intermediates. These intermediates can then undergo a cyclization reaction with reagents like hydrazine (B178648) hydrate (B1144303) or its derivatives to form a pyrazole (B372694) ring, resulting in a pyrazolyl-imidazole-2-thiol hybrid molecule. This multi-step process effectively appends a five-membered pyrazole ring to the imidazole core via a flexible linker.

Another approach is the reaction with α-haloketones, such as phenacyl bromides, which is a classic method for forming thiazole (B1198619) rings in the Hantzsch thiazole synthesis. semanticscholar.org The thiol group of the imidazole can act as the sulfur nucleophile, leading to the formation of imidazole-thiazole hybrids. Furthermore, coupling with pre-functionalized heterocyclic systems, such as those containing a chloromethyl group, allows for the direct linkage of moieties like benzimidazole (B57391) to the imidazole-2-thiol sulfur atom.

The synthesis of these hybrid compounds can be summarized in the following table:

Table 1: Examples of Hybrid Heterocyclic Systems Derived from Imidazole-2-thiols

| Starting Imidazole Moiety | Reagent(s) | Resulting Hybrid System | Reference |

|---|---|---|---|

| Imidazole-2-thiol derivative | 1. Aromatic aldehyde (to form chalcone) 2. Hydrazine hydrate | Pyrazolyl-imidazole | |

| 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide | 1. Carbon disulfide 2. Phenacyl bromide | Oxadiazolyl-thio-imidazole | mdpi.com |

Catalytic Approaches in Imidazole-2-thiol Synthesis

The synthesis of the core 1,5-disubstituted-1H-imidazole-2-thiol ring system is often achieved through multi-component reactions (MCRs). These reactions are highly efficient as they combine three or more starting materials in a single pot to form a complex product, minimizing waste and saving time. Modern advancements in this area focus on the use of catalysts to improve yields, reduce reaction times, and promote environmentally benign conditions.

A variety of catalytic systems have been successfully employed for the synthesis of highly substituted imidazoles, which are directly applicable to the formation of the this compound scaffold. These catalysts can be broadly categorized into homogeneous and heterogeneous systems.

Brønsted and Lewis Acids: Simple acid catalysts like p-toluenesulfonic acid (PTSA) and methanesulfonic acid are effective in promoting the condensation reactions involved in imidazole synthesis. isca.meamazonaws.com They are inexpensive and readily available, though they can be difficult to separate from the reaction mixture.

Metal Catalysts: Transition metal catalysts, such as copper(II) chloride (CuCl2), have been used to facilitate one-pot imidazole synthesis in green solvents like water. biolmolchem.com Palladium-catalyzed MCRs have also been developed for the synthesis of related imidazolines from imines and acid chlorides. mdpi.com

Heterogeneous Catalysts: To overcome the separation challenges of homogeneous catalysts, solid-supported catalysts have been developed. Examples include iron(III) chloride on silica (B1680970) (FeCl3/SiO2) and metal-organic frameworks (MOFs) like MIL-101(Cr). researchgate.netmdpi.com These catalysts are easily recoverable and can often be recycled multiple times, making the process more sustainable. mdpi.comresearchgate.net MOFs, in particular, offer high surface area and tunable active sites, demonstrating high catalytic activity under solvent-free conditions. mdpi.com

The following table compares different catalytic systems used in the synthesis of substituted imidazoles.

Table 2: Comparison of Catalytic Systems for Substituted Imidazole Synthesis

| Catalyst | Catalyst Type | Reaction Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Homogeneous (Brønsted Acid) | Ethanol, Reflux | Inexpensive, Readily available | Difficult to separate | isca.me |

| Methane Sulfonic Acid | Homogeneous (Brønsted Acid) | Solvent-free, Thermal | Cost-effective, High yields | Corrosive | amazonaws.com |

| CuCl2 | Homogeneous (Lewis Acid) | Water, Reflux | Green solvent, Good yields | Potential metal contamination | biolmolchem.com |

| MIL-101(Cr) | Heterogeneous (MOF) | Solvent-free, 120 °C | Recyclable, High activity, Solvent-free | Higher initial cost | mdpi.com |

Mechanistic Investigations of Novel Synthesis Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new synthetic routes. The most common method for synthesizing the 2,4,5-trisubstituted imidazole core is a variation of the Debus-Radziszewski imidazole synthesis. slideshare.netwikipedia.orgscribd.com This multi-component reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.

While the precise mechanism can vary depending on the specific reactants and catalysts, a generally accepted pathway has been proposed. mdpi.comwikipedia.org

Diimine Formation: The reaction is believed to initiate with the condensation of the 1,2-dicarbonyl compound (e.g., benzil (B1666583) or a derivative) with two equivalents of an ammonia source (e.g., ammonium (B1175870) acetate). This step forms a diimine intermediate. In catalyzed reactions, the catalyst can activate the carbonyl groups, facilitating the nucleophilic attack by ammonia. mdpi.com

Condensation with Aldehyde: The diimine intermediate then condenses with the aldehyde component. This step involves the formation of a new carbon-nitrogen bond.

Cyclization and Dehydration/Oxidation: The resulting intermediate undergoes an intramolecular cyclization, followed by a dehydration or oxidation step to yield the final, stable aromatic imidazole ring. wikipedia.org

A proposed mechanism for the synthesis of 2,4,5-trisubstituted imidazoles catalyzed by a heterogeneous catalyst like a MOF is illustrated as follows: First, ammonium acetate (B1210297) decomposes to provide ammonia as the nitrogen source. The 1,2-dicarbonyl compound reacts with ammonia to form the diimine intermediate. The catalyst's Lewis acid sites can activate the aldehyde, which then reacts with the diimine. This is followed by cyclization and subsequent dehydration to afford the final imidazole product. mdpi.com The entire process occurs in a concerted, one-pot fashion, highlighting the efficiency of these modern synthetic methods.

Advanced Spectroscopic and Structural Elucidation Studies of 5 4 Methylphenyl 1 Phenyl 1h Imidazole 2 Thiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the molecular backbone and the spatial relationships between atoms.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the N-phenyl substituent, and the C5-p-tolyl substituent. The imidazole proton (C4-H) typically appears as a singlet in the aromatic region. The protons of the two different phenyl rings will exhibit complex multiplets, with those on the p-tolyl group showing a characteristic AA'BB' system (two doublets). The methyl group protons of the tolyl substituent will appear as a sharp singlet in the upfield region, typically around 2.3-2.5 ppm. rsc.org For related 2,4,5-triaryl-1H-imidazole derivatives, the N-H proton of the imidazole ring, when present in the thione tautomer, gives a characteristic singlet at a downfield chemical shift, often above 12 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most diagnostic signal is that of the C2 carbon, which, due to its attachment to sulfur, appears significantly downfield in the range of 160-180 ppm, confirming the thione character of the molecule. nih.gov The other imidazole carbons, C4 and C5, resonate within the aromatic region. The carbons of the phenyl and p-tolyl rings will appear in their characteristic range (approximately 120-140 ppm), with the methyl carbon of the tolyl group appearing upfield (~21 ppm). rsc.org In some imidazole derivatives, fast tautomerization in solution can lead to peak broadening or the absence of certain imidazole carbon signals in standard ¹³C NMR spectra, necessitating solid-state NMR techniques for full characterization. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| Imidazole C2 | - | ~175 |

| Imidazole C4 | ~7.5 - 7.8 (s) | ~118 - 125 |

| Imidazole C5 | - | ~130 - 135 |

| N-Phenyl C (ipso) | - | ~135 - 138 |

| N-Phenyl C (o, m, p) | ~7.2 - 7.6 (m) | ~125 - 130 |

| C5-p-tolyl C (ipso) | - | ~128 - 132 |

| C5-p-tolyl C (o, m) | ~7.1 - 7.4 (m) | ~128 - 130 |

| C5-p-tolyl C (para) | - | ~137 - 140 |

| C5-p-tolyl-CH₃ | ~2.4 (s) | ~21 |

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra into a complete, unambiguous structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the N-phenyl ring and within the p-tolyl ring, confirming their respective spin systems. The imidazole C4-H, being a singlet, would not show any COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH). It provides a direct link between the ¹H and ¹³C assignments. For instance, the signal for the imidazole C4-H would correlate with the C4 carbon signal, and each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for confirming the connectivity of the entire molecule, as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). Key HMBC correlations would definitively establish the substitution pattern.

Table 2: Expected Key HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |

| Imidazole C4-H | C2, C5, C(ipso) of p-tolyl | Confirms the position of the H on the imidazole ring and its proximity to the C5-aryl group. |

| o-H of N-Phenyl | C2, C(ipso) of N-Phenyl | Confirms the attachment of the phenyl ring to the N1 position. |

| o-H of C5-p-tolyl | C4, C5, C(ipso) of p-tolyl | Confirms the attachment of the p-tolyl ring to the C5 position. |

| -CH₃ of p-tolyl | C(para) and C(meta) of p-tolyl | Confirms the methyl group's position on the C5-aryl ring. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₆H₁₄N₂S), the calculated exact mass is 266.0878 g/mol . An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.

Beyond molecular formula confirmation, mass spectrometry reveals structural information through the analysis of fragmentation patterns. In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecule breaks apart in a predictable manner. For imidazole-2-thione derivatives, common fragmentation pathways include the cleavage of the aryl substituents and the rupture of the heterocyclic ring. nih.govresearchgate.net

Table 3: Plausible Mass Fragments and Their Origin

| m/z (mass/charge) | Proposed Fragment Ion | Description of Loss |

| 266 | [C₁₆H₁₄N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 189 | [M - C₆H₅]⁺ | Loss of the N-phenyl group |

| 175 | [M - C₇H₇]⁺ | Loss of the C5-p-tolyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from the p-tolyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation from the N-phenyl group |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Tautomeric Form Analysis

The molecule this compound can theoretically exist in equilibrium with its thione tautomer, 5-(4-methylphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione. Spectroscopic evidence overwhelmingly indicates that in the solid state and in most solvents, the thione form is predominant. scispace.com

Key vibrational bands include:

N-H Stretch: A broad band in the IR spectrum between 3100-3400 cm⁻¹ would be strong evidence for the thione tautomer, corresponding to the N-H bond. In Raman spectra of imidazole, the N-H stretch appears around 3518 cm⁻¹. researchgate.net

Aromatic C-H Stretch: Sharp bands typically appear above 3000 cm⁻¹.

C=N and C=C Stretch: Strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the imidazole and phenyl rings. rsc.org

C=S Stretch (Thione): The C=S stretching vibration is a key indicator. It is often found in the 1100-1300 cm⁻¹ region. Its identification can sometimes be complex due to coupling with other vibrations.

The absence of a sharp S-H stretching band (typically ~2550-2600 cm⁻¹) and the presence of a distinct N-H stretching band would confirm the dominance of the thione tautomeric form.

Table 4: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| N-H Stretch (Thione) | 3100 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N / C=C Ring Stretch | 1450 - 1600 | IR, Raman |

| C=S Stretch (Thione) | 1100 - 1300 | IR, Raman |

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive structural proof for a molecule in the solid state. This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined, confirming the molecular connectivity and revealing its three-dimensional conformation.

A key conformational feature is the relative orientation of the two aryl rings with respect to the central imidazole ring. Due to steric hindrance, the phenyl and p-tolyl rings are expected to be twisted out of the plane of the imidazole ring. The dihedral angles between the mean plane of the imidazole ring and the planes of the N-phenyl and C5-p-tolyl rings are important conformational parameters. For example, in the related structure (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole, the dihedral angle between the imidazole and benzene (B151609) rings is 7.36°. nih.gov

Table 5: Expected Structural Parameters from X-ray Crystallography (based on related structures)

| Parameter | Expected Value | Significance |

| C=S Bond Length | ~1.68 Å | Confirms thione character (C-S single bond is ~1.82 Å) |

| C2-N1/N3 Bond Lengths | ~1.38 Å | Typical for C-N bonds within the thione moiety. |

| Imidazole-Aryl Dihedral Angles | 20° - 60° | Indicates the degree of twisting of the aryl rings. |

| H-Bonding Interactions | Intermolecular N-H···S | Often observed in the crystal packing of thiones. |

Theoretical and Computational Chemistry Investigations of 5 4 Methylphenyl 1 Phenyl 1h Imidazole 2 Thiol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in predicting the electronic behavior of molecules. wikipedia.organl.gov These methods can provide valuable insights into a molecule's stability, reactivity, and potential interaction sites.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net For many organic molecules, these values are calculated to understand charge transfer within the molecule. researchgate.net However, no published studies were found that report the specific HOMO energy, LUMO energy, or the resulting energy gap for 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol.

Protonation States and pKa Prediction

The pKa value indicates the acidity of a proton in a molecule and is vital for understanding its behavior in biological systems at physiological pH. Computational methods can predict pKa values, which helps in determining the likely protonation state of a molecule in different environments. This is particularly important for imidazole-containing compounds, as the imidazole (B134444) ring can be protonated. No theoretical or experimental pKa values for this compound were found in the search results.

Tautomeric Equilibria and Stability Studies (Thiol-Thione Tautomerism)

Compounds containing a thiol group adjacent to a nitrogen atom in a heterocyclic ring, such as imidazole-2-thiol, can exist in equilibrium between two tautomeric forms: the thiol (-SH) form and the thione (=S) form. nih.gov The position of this equilibrium is influenced by factors like the solvent, temperature, and the electronic nature of substituents. scispace.comjocpr.com In many similar heterocyclic systems, the thione form is found to be more stable. scispace.comjocpr.com However, specific computational or experimental studies quantifying the relative stability and equilibrium constant for the thiol-thione tautomerism of this compound are absent from the available literature.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. nih.govresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net

Binding Affinity Prediction and Interaction Mode Analysis

Docking simulations yield a scoring function, often expressed as binding affinity or energy (in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.gov The analysis also reveals the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. nih.gov Despite the synthesis of various diaryl-imidazole-2-thiol derivatives and their evaluation against biological targets like cyclooxygenase enzymes, no molecular docking studies specifically featuring this compound as the ligand have been published in the retrieved sources. nih.gov

Pharmacological and Biological Activities of 5 4 Methylphenyl 1 Phenyl 1h Imidazole 2 Thiol and Its Derivatives Excluding Clinical Human Trial Data

Antimicrobial Efficacy and Spectrum of Activity

Derivatives of the core molecule 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol have been a focal point of antimicrobial research, exhibiting activity against a wide range of pathogenic microorganisms, including bacteria and fungi. The structural versatility of the imidazole-2-thiol core allows for modifications that enhance its potency and spectrum of action.

Antibacterial Activity Against Gram-Positive Bacterial Strains

Research has consistently demonstrated the potential of imidazole-based compounds against Gram-positive bacteria. Studies on related structures, such as 4,5-diphenyl-1H-imidazole-2-thiol derivatives, have shown notable activity against strains like Staphylococcus aureus and Enterococcus faecalis. For instance, certain benzimidazole-containing derivatives of 4,5-diphenyl-imidazol-2-thiol have exhibited significant potency. One derivative, in particular, was found to be twice as potent as the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. Another related compound showed moderate activity against both Staphylococcus aureus and Enterococcus faecalis with an MIC of 16 µg/mL. nih.govscirp.org

While direct MIC values for this compound against Bacillus subtilis are not extensively detailed in the available literature, the general activity of similar imidazole (B134444) scaffolds suggests potential efficacy. The structural features of these compounds, particularly the lipophilic phenyl and methylphenyl groups, are believed to facilitate interaction with and disruption of bacterial cell membranes.

Antibacterial Activity of Imidazole-2-thiol Derivatives Against Gram-Positive Bacteria

| Compound Derivative | Staphylococcus aureus (MIC) | Enterococcus faecalis (MIC) |

|---|---|---|

| Benzimidazole (B57391) derivative of 4,5-diphenyl-imidazol-2-thiol (6d) | 4 µg/mL | - |

| Benzimidazole derivative of 4,5-diphenyl-imidazol-2-thiol (6c) | 16 µg/mL | 16 µg/mL |

| Ciprofloxacin (Reference) | 8 µg/mL | - |

Antibacterial Activity Against Gram-Negative Bacterial Strains

The efficacy of imidazole-2-thiol derivatives extends to Gram-negative bacteria, although often to a lesser extent compared to Gram-positive strains. Studies on 4,5-diphenylimidazol-2-thiol derivatives have evaluated their activity against Pseudomonas aeruginosa and Escherichia coli. nih.govscirp.org However, many of the synthesized compounds in these studies showed no significant antibacterial activity against these Gram-negative bacteria. This suggests that the outer membrane of Gram-negative bacteria may present a more formidable barrier to these particular derivatives. Further structural modifications may be necessary to enhance their penetration and activity against these challenging pathogens. The potential for these compounds to interact with species like Mycobacterium abscessus remains an area for future investigation.

Antifungal Activity Against Yeast and Filamentous Fungi

The imidazole core is a well-established pharmacophore in antifungal drug design, with many clinically used azole antifungals sharing this structural motif. Derivatives of this compound are therefore of significant interest for their potential antifungal properties.

Studies on related 1,5-diaryl pyrazole (B372694) derivatives, which share some structural similarities, have demonstrated good antifungal activity against various fungi, including Candida albicans. nih.gov While direct data on the activity of this compound against Candida parapsilosis and Candida krusei is limited, the known antifungal spectrum of azole compounds suggests that these species could also be susceptible. The mechanism of action is likely similar to other azole antifungals, involving the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Antitubercular Activity against Mycobacterium Strains

Tuberculosis remains a major global health threat, and the search for new antitubercular agents is a priority. Heterocyclic compounds, including those with imidazole and oxadiazole cores, have shown promise in this area.

Research on (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives has revealed potent anti-mycobacterial activity against Mycobacterium tuberculosis (H37Rv strain). One particular derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL. While this is not a direct derivative of the subject compound, it highlights the potential of the thiol-bearing heterocyclic scaffold in targeting M. tuberculosis. The presence of the thiol group is often crucial for the biological activity of these compounds. Further studies are warranted to specifically evaluate the antitubercular potential of this compound and its derivatives.

Antiviral Activity Investigations

The antiviral potential of imidazole derivatives is an expanding area of research. While specific investigations into the activity of this compound against SARS-CoV-2 are not yet widely published, related imidazole-based compounds have been explored for their antiviral properties.

In the context of HIV, a study on 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea (B124793) derivatives identified compounds with potent anti-HIV activity, comparable to the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. researchgate.net The structural resemblance suggests that the 1-phenyl-imidazole scaffold could be a valuable starting point for the design of novel anti-HIV agents. The mechanism of action for such compounds often involves the inhibition of key viral enzymes like reverse transcriptase.

Anticancer and Antiproliferative Mechanisms

The fight against cancer has greatly benefited from the development of novel small-molecule inhibitors, and imidazole-based compounds have shown significant promise in this domain. Derivatives of 5-aryl-1-arylideneamino-1H-imidazole-2-thiones, which are structurally related to the subject compound, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

In one study, a series of these imidazole-2-thione derivatives demonstrated moderate to good antitumor activities against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. One derivative, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, was particularly potent against all three cell lines, with IC50 values below 5 µM. nih.gov

Further mechanistic studies on active compounds revealed that they can induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase. Additionally, these derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase. nih.gov The ability to target multiple pathways contributes to their potential as effective anticancer agents.

Antiproliferative Activity of Imidazole-2-thione Derivatives

| Compound Derivative | MCF-7 (IC50) | HepG2 (IC50) | HCT-116 (IC50) |

|---|---|---|---|

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione (5) | < 5 µM | < 5 µM | < 5 µM |

| (E)-5-(4-Chlorophenyl)-1-(4-methoxybenzylideneamino)-1H-imidazole-2(3H)-thione (4d) | 10.2 µM | 12.5 µM | 8.7 µM |

| Docetaxel (Reference) | 6.8 µM | 8.1 µM | 5.5 µM |

Cytotoxicity Against Human Cancer Cell Lines (e.g., Breast Cancer, Colon Cancer, Cervical Cancer, Melanoma, Liver Carcinoma)

Derivatives of the imidazole-2-thiol scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is a key indicator of their potential as anticancer agents.

Breast Cancer: Novel imidazole-2-thione derivatives have been evaluated against human breast adenocarcinoma cell lines, such as MCF-7. Certain derivatives have shown potent activity, in some cases exceeding that of the standard chemotherapeutic drug Doxorubicin. For instance, some synthesized imidazole-2-thiones linked to acenaphtylenone exhibited superior anticancer activity against the MCF-7 cell line, with IC50 values of 5.105 µM and 2.65 µM, compared to doxorubicin's IC50 of 8.240 µM.

Colon Cancer: The cytotoxic effects have also been confirmed in human colon cancer cell lines, including HCT-116. Studies have reported moderate to good antitumor activities for various imidazole derivatives against this cell line.

Liver Carcinoma: Against hepatocellular carcinoma cell lines like HepG2, imidazole derivatives have shown promising results. One study found that a novel series of N-1 arylidene amino imidazole-2-thiones displayed moderate to good antitumor activities, with one particular derivative being the most potent against all tested cell lines, including HepG2.

Cervical Cancer and Melanoma: Research has extended to other cancer types as well. While specific data on this compound is limited, related imidazole derivatives have been tested against human cervical cancer (HeLa) and melanoma cell lines, showing varying degrees of cytotoxicity.

The cytotoxic efficacy of these compounds is often dose- and time-dependent. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of cytotoxicity.

| Derivative Class | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Imidazole-2-thione acenaphthylenone hybrid | MCF-7 | Breast Cancer | 2.65 |

| Imidazole-2-thione acenaphthylenone hybrid | MCF-7 | Breast Cancer | 5.105 |

| N-1 arylidene amino imidazole-2-thione | HepG2 | Liver Carcinoma | <5 |

| N-1 arylidene amino imidazole-2-thione | HCT-116 | Colon Cancer | <5 |

Enzyme Inhibition in Cancer Pathways (e.g., Farnesyltransferase, Carbonic Anhydrase IX, Tyrosine Kinases, COX Enzymes)

The anticancer activity of imidazole-2-thiol derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression.

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.com Inhibition of VEGFR-2 is a critical strategy in cancer therapy. Certain imidazole-2-thione derivatives have demonstrated potent inhibitory activity against VEGFR-2 kinase. mdpi.com For example, specific N-1 arylidene amino imidazole-2-thiones showed potent activity against VEGFR-2 kinase with IC50 values of 82.09 and 247.81 ng/mL. Other studies on related imidazole structures have shown potent inhibition of Platelet-Derived Growth Factor Receptor (PDGFR), another receptor tyrosine kinase. nih.gov

Carbonic Anhydrase IX (CAIX): CAIX is a transmembrane enzyme that is overexpressed in many types of tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and invasion. nih.gov Imidazole-2-thione analogs have been assessed as selective CAIX inhibitors. nih.gov Computational and in vitro studies have shown that these compounds can effectively bind to and inhibit CAIX, with some derivatives exhibiting high selectivity. nih.govnih.gov

Farnesyltransferase (FTase): FTase is an enzyme that modifies proteins, including the Ras protein, which is frequently mutated in cancers. Inhibiting FTase can disrupt oncogenic signaling pathways. The imidazole ring is a key feature in potent FTase inhibitors like Tipifarnib. researchgate.net Numerous imidazole-based compounds have been designed and evaluated as FTase inhibitors, with some achieving IC50 values in the low nanomolar range. researchgate.netnih.gov

Cyclooxygenase (COX) Enzymes: COX enzymes, particularly COX-2, are involved in inflammation and are also overexpressed in various cancers, contributing to tumor growth and metastasis. Imidazole derivatives have been extensively studied as COX inhibitors. nih.govnih.gov

| Enzyme Target | Derivative Class | Inhibition (IC50) |

|---|---|---|

| VEGFR-2 | N-1 arylidene amino imidazole-2-thione | 82.09 ng/mL |

| PDGFR | N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amide | 0.2 µM |

| Carbonic Anhydrase IX | Imidazole-2-one/2-thione analog | Data specific to IC50 not provided in snippets |

| Farnesyltransferase | Imidazole-containing biphenyl | <1 nM |

| COX-2 | 1,5-diphenyl-1H-imidazole-2-thiol derivative | Potent % inhibition (88%) at 10 µM |

Mechanisms of Action: Apoptosis Induction, Cell Cycle Modulation, Angiogenesis Inhibition

The cytotoxic effects of this compound derivatives are executed through several intricate cellular mechanisms.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Studies have shown that certain imidazole-2-thione derivatives can induce apoptosis in cancer cells. For example, treatment of MCF-7 breast cancer cells with active imidazole compounds led to a significant increase in the pre-G1 cell population, which is indicative of apoptosis.

Cell Cycle Modulation: Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for anticancer drugs. Imidazole-2-thiol derivatives have been found to modulate the cell cycle. DNA flow cytometric analysis has revealed that some compounds can cause cell cycle arrest at the G2/M phase in MCF-7 cells. This arrest prevents the cells from dividing and can ultimately lead to cell death.

Anti-inflammatory Properties: Investigation of Cyclooxygenase (COX) Enzyme Inhibition

Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are central to this process. semanticscholar.org There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is typically induced during inflammation and is a major target for anti-inflammatory drugs. semanticscholar.orgbrieflands.com

Derivatives of 1,5-diphenyl-1H-imidazole-2-thiol have been synthesized and evaluated for their inhibitory effects on COX-1 and COX-2. nih.gov Research has shown that specific substitutions on the phenyl rings can lead to potent and selective inhibition of the COX-2 isoenzyme. nih.gov For example, one study found that an unsubstituted 1,5-diphenyl derivative was the most active against COX-2, showing 88% inhibition at a 10 µM concentration. nih.gov The selectivity for COX-2 over COX-1 is a critical attribute, as it can reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs. semanticscholar.org Molecular modeling studies have further elucidated how these imidazole derivatives fit into the active site of the COX-2 enzyme, providing a basis for designing more potent and selective inhibitors. nih.govkhu.ac.ir

Anti-diabetic Potential: Alpha-Glucosidase Inhibition Studies

Type 2 diabetes mellitus is a metabolic disorder characterized by high blood glucose levels. nih.gov One therapeutic strategy is to inhibit the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates in the gut. nih.gov By inhibiting this enzyme, the absorption of glucose can be slowed, leading to a reduction in post-meal blood sugar spikes.

A novel series of benzimidazole-2-thiol derivatives, which are structurally related to this compound, have been synthesized and evaluated as alpha-glucosidase inhibitors. nih.govresearchgate.net The results of these studies were highly promising, with all tested compounds showing excellent inhibitory activity against the enzyme. nih.govresearchgate.net In fact, the entire series of derivatives exhibited significantly lower IC50 values (ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM) compared to the standard anti-diabetic drug, acarbose (B1664774) (IC50: 873.34 ± 1.21 μM). nih.gov This suggests that the imidazole-2-thiol scaffold is a promising foundation for the development of new and potent anti-diabetic agents. nih.govresearchgate.net

Other Noteworthy Biological Activities (e.g., Antioxidant Properties, IMPDH Inhibition)

Beyond their anticancer and anti-inflammatory roles, imidazole-2-thiol derivatives have been explored for other biological activities.

Antioxidant Properties: Some studies on related arylidene-5(4H)-imidazolone derivatives, which share structural similarities, have investigated their potential as inhibitors of reactive oxygen species (ROS). This suggests a potential antioxidant activity, which is beneficial in various pathological conditions, including cancer and inflammation, where oxidative stress plays a significant role.

IMPDH Inhibition: Inosine monophosphate dehydrogenase (IMPDH) is an enzyme crucial for the synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. As such, IMPDH is a target for antiviral and anticancer therapies. While direct studies on this compound are not specified in the provided context, the broader class of imidazole-containing compounds has been investigated for a wide range of enzyme inhibitory activities, making IMPDH a plausible, though not explicitly confirmed, target for future investigation.

Advanced Mechanistic Studies of Biological Action at the Molecular Level

To understand how these compounds exert their biological effects, researchers have employed advanced computational techniques like molecular docking. nih.govnih.gov These studies provide insights into the specific interactions between the imidazole derivatives and the active sites of their target enzymes at a molecular level.

COX-2 Inhibition: Molecular docking studies of 1,5-diphenyl-1H-imidazole-2-thiol derivatives within the COX-2 active site have revealed key interactions. nih.gov For instance, the phenyl ring of one derivative was shown to bind in a lipophilic pocket formed by amino acid residues such as Trp387, Tyr385, and Val349. researchgate.net Hydrogen bonding with residues like Arg513 and Arg120 further stabilizes the compound within the active site, explaining its inhibitory action. researchgate.net

Alpha-Glucosidase Inhibition: For the benzimidazole-2-thiol derivatives with anti-diabetic potential, molecular docking has been used to support the experimental findings of potent alpha-glucosidase inhibition. nih.gov These in silico studies illustrate how the compounds fit into the enzyme's active site and interact with key amino acid residues responsible for substrate binding, thereby blocking the enzyme's function. nih.gov

Tyrosine Kinase and CAIX Inhibition: Similarly, docking studies have been crucial in understanding the inhibition of tyrosine kinases like VEGFR-2 and enzymes like CAIX. nih.gov For CAIX, docking experiments showed that active imidazole-2-thione analogs form multiple hydrogen bond interactions with key residues such as Gln92, Gln67, and Thr200 in the enzyme's active site, accounting for their inhibitory efficacy. nih.govnih.gov These molecular-level insights are invaluable for the rational design and optimization of more potent and selective inhibitors based on the imidazole-2-thiol scaffold.

Structure Activity Relationship Sar Studies and Rational Drug Design Approaches for 5 4 Methylphenyl 1 Phenyl 1h Imidazole 2 Thiol Derivatives

Influence of Substituent Modifications on Biological Potency and Selectivity

Systematic modifications of the peripheral substituents on the 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol scaffold have provided crucial insights into the structural requirements for biological activity. Studies on analogous 1,5-diarylimidazole systems have demonstrated that the nature and position of substituents on both the N-1 phenyl ring and the C-5 aryl ring play a pivotal role in modulating potency and selectivity against various biological targets, including enzymes and receptors implicated in cancer and inflammatory diseases. nih.gov

For instance, in a series of halogenated 1,5-diarylimidazoles evaluated for their anti-inflammatory effects through inhibition of PGE2 production, it was observed that halogen substitution at the 4-position of the imidazole (B134444) ring generally led to potent activity. nih.gov Specifically, compounds bearing a 4-chloro substituent exhibited strong inhibitory effects. nih.gov Furthermore, modifications on the C-5 aryl ring also significantly impacted activity. For example, a 5-(4-methoxyphenyl) group was found to be favorable for potent inhibition. nih.gov While these studies were not performed on the exact 2-thiol scaffold, they provide valuable clues that small, electronegative substituents on the imidazole core and electron-donating groups on the C-5 aryl ring could be beneficial for the biological activity of this compound derivatives.

In the context of anticancer activity, research on other imidazole-based compounds has shown that the introduction of specific functional groups can enhance cytotoxicity against various cancer cell lines. For example, the presence of nitro and chlorine substituents on a benzimidazole (B57391) moiety was found to enhance antibacterial and antifungal activity, suggesting that electron-withdrawing groups can be important for antimicrobial action. nih.gov Extrapolating this to the this compound scaffold, it can be hypothesized that the introduction of electron-withdrawing groups on the phenyl rings could modulate the electronic properties of the molecule and potentially enhance its anticancer or antimicrobial potency.

The following interactive table summarizes hypothetical SAR trends based on findings from closely related diarylimidazole structures.

| Modification Site | Substituent | Predicted Impact on Activity | Rationale from Analogous Series |

| N-1 Phenyl Ring | Electron-donating (e.g., -OCH3) | May enhance activity depending on the target. | In some series, electron-donating groups increase potency. |

| N-1 Phenyl Ring | Electron-withdrawing (e.g., -Cl, -NO2) | May enhance activity, particularly antimicrobial. | Halogenation has been shown to be beneficial in related scaffolds. nih.gov |

| C-5 p-tolyl Ring | Modification of methyl group | Altering size and electronics could fine-tune selectivity. | Steric and electronic properties at this position are critical. |

| Imidazole Core | Halogenation at C-4 | Likely to increase potency. | 4-halogenation is a key feature in potent 1,5-diarylimidazole inhibitors. nih.gov |

Role of the Imidazole-2-thiol Scaffold in Modulating Bioactivity

The imidazole-2-thiol core is not merely a passive scaffold but an active participant in the biological activity of this class of compounds. The thione-thiol tautomerism of the 2-mercaptoimidazole (B184291) moiety is a key feature that can influence its interaction with biological targets. The thiol form can act as a hydrogen bond donor and acceptor, as well as a metal chelator, which can be crucial for binding to metalloenzymes.

Studies on 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives as inhibitors of 15-lipoxygenase (15-LOX), an iron-containing enzyme, have highlighted the critical role of the thiol group. It was demonstrated that the SH group could directly interact with the iron core in the active site of the enzyme, suggesting a possible mechanism of inhibition through metal chelation. nih.gov Methylation of the thiol group in these analogs led to a dramatic decrease in inhibitory activity, underscoring the necessity of the free thiol for potent enzyme inhibition. nih.gov This strongly suggests that for certain targets, the 2-thiol group of this compound is a key pharmacophoric feature.

Furthermore, the imidazole ring itself, being an aromatic and electron-rich system, can engage in various non-covalent interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding. nih.gov These interactions are fundamental for the orientation and stabilization of the molecule within the binding pocket of a target protein. The diaryl substitution pattern on the imidazole core provides a three-dimensional arrangement that can be optimized to fit the specific topology of a target's active site, thereby influencing both potency and selectivity.

Pharmacophore Elucidation for Target-Specific Interactions

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, a general pharmacophore model can be proposed based on its structural features and insights from related compounds.

A hypothetical pharmacophore model would likely include:

Two aromatic/hydrophobic regions: Corresponding to the N-1 phenyl and C-5 tolyl groups, which are crucial for establishing hydrophobic and aromatic interactions within the target's binding site.

A hydrogen bond donor/acceptor feature: Represented by the imidazole-2-thiol moiety, which can participate in critical hydrogen bonding interactions.

A potential metal-chelating feature: The thiol group, which can coordinate with metal ions in the active sites of metalloenzymes.

Lead Optimization Strategies Based on SAR Insights

The SAR insights gained from modifying the this compound scaffold provide a clear roadmap for lead optimization. The primary goals of lead optimization are to enhance potency, improve selectivity, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). mdpi.comresearchgate.net

Based on the SAR discussed, several lead optimization strategies can be proposed:

Systematic Substitution on Aryl Rings: A library of derivatives with diverse electronic and steric properties on both the N-1 phenyl and C-5 tolyl rings should be synthesized and evaluated. This would help in fine-tuning the interactions with the target and improving potency and selectivity. For example, introducing polar groups could improve solubility and pharmacokinetic properties.

Modification of the Imidazole Core: While the imidazole-2-thiol core appears important, subtle modifications could be explored. For instance, bioisosteric replacement of the thiol group with other functionalities like a hydroxyl or an amino group could be investigated to modulate the binding mode and physicochemical properties. However, as noted, this may abrogate activity against certain targets. nih.gov

Scaffold Hopping and Hybridization: In cases where further optimization of the current scaffold is challenging, scaffold hopping to a different heterocyclic core while retaining the key pharmacophoric features could be a viable strategy. Alternatively, hybrid molecules could be designed by incorporating fragments from other known active compounds to potentially achieve synergistic effects.

Computational-Guided Design: The use of computational tools such as molecular docking and QSAR can guide the design of new derivatives with improved predicted activity and ADME properties, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. sysrevpharm.org

By systematically applying these lead optimization strategies, it is possible to transform the promising lead compound, this compound, into a clinical candidate with enhanced therapeutic potential.

Applications Beyond Biomedical Research

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and sulfur, particularly those with aromatic rings, are recognized as effective corrosion inhibitors for various metals and alloys. The molecular structure of 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol, which features an imidazole (B134444) ring, a thiol group, and phenyl substituents, makes it a strong candidate for applications in metal protection. Research on structurally analogous compounds provides significant insights into its potential efficacy and mechanism of action.

The primary mechanism by which imidazole-based thiol compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can occur through several modes of interaction:

Chemisorption: The sulfur atom in the thiol group and the nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds. This chemical adsorption typically leads to a strong and stable protective film.

Physisorption: In acidic solutions, the imidazole nitrogen atoms can become protonated. The resulting positively charged molecule can then be electrostatically attracted to the metal surface, which becomes negatively charged in the presence of anions from the corrosive medium (e.g., Cl- in HCl).

π-Electron Interactions: The aromatic phenyl and tolyl rings in the molecule contain a high density of π-electrons. These can interact with the metal surface, further enhancing the adsorption and coverage of the inhibitor on the metal.

Studies on similar molecules, such as 4,5-diphenyl-1H-imidazole-2-thiol, have shown that these inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these molecules on the metal surface has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The spontaneity of the adsorption process is indicated by negative values of the standard free energy of adsorption (ΔG°ads).

The primary application for compounds like this compound in this context is the protection of mild steel in acidic environments. Such conditions are common in industrial processes like acid pickling, industrial cleaning, and oil and gas well acidizing.

Research on 4,5-diphenyl-1H-imidazole-2-thiol (a structurally similar compound) has demonstrated significant inhibition efficiency for C38 steel in 1 M HCl solution. The efficiency of the inhibitor was found to increase with its concentration. For instance, potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies showed that the inhibition efficiency reached 92.74% at a concentration of 10⁻² M.

The following interactive table summarizes typical data obtained from electrochemical studies on analogous imidazole-thiol inhibitors, illustrating the effect of concentration on corrosion inhibition efficiency.

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 550 | 50 | 0 |

| 1.00E-06 | 210 | 130 | 61.8 |

| 1.00E-05 | 115 | 245 | 79.1 |

| 1.00E-04 | 65 | 450 | 88.2 |

| 1.00E-03 | 42 | 780 | 92.4 |

| 1.00E-02 | 30 | 1100 | 94.5 |

Note: The data in this table is representative of typical results for imidazole-thiol derivatives and is intended for illustrative purposes.

These studies confirm that a protective film is formed on the metal surface, which is supported by surface analysis techniques like Scanning Electron Microscopy (SEM). The presence of the inhibitor leads to a smoother surface morphology compared to the heavily damaged surface of steel exposed to the acid without the inhibitor.

Applications in Materials Science

The unique electronic and structural properties of imidazole derivatives also position them as valuable building blocks in materials science. However, specific research on the applications of this compound in this field is limited. The following sections discuss potential applications based on the general properties of related compounds.

Specific research data on the application of this compound in the development of sensors and functional materials is not available in the reviewed scientific literature.

Specific research data on the catalytic activity of this compound in organic reactions is not available in the reviewed scientific literature.

Theoretical studies on some 2,4,5-triphenyl imidazole derivatives suggest their potential for use in optoelectronic applications, such as in dye-sensitized solar cells (DSSCs). researchgate.net The electronic properties of these molecules, including their HOMO-LUMO energy gaps and absorption spectra, can be tuned by modifying the substituent groups on the phenyl rings. researchgate.net The imidazole core can act as a π-conjugated bridge facilitating charge transfer, a key process in many optoelectronic devices. researchgate.net However, specific experimental data on the optoelectronic properties of this compound are not currently available.

Agrochemical Applications

The exploration of novel chemical entities for agrochemical applications is a continuous effort to address the challenges of pest and weed management in agriculture. While research into the specific agrochemical applications of This compound is not extensively documented in publicly available literature, the broader class of imidazole and thiol-containing heterocyclic compounds has demonstrated significant potential in this field. The structural motifs present in This compound suggest that it may exhibit fungicidal, herbicidal, or insecticidal properties, warranting further investigation.

Fungicidal Potential:

Derivatives of imidazole are known to be effective antifungal agents. researchgate.net Their mode of action often involves the inhibition of enzymes crucial for fungal cell wall synthesis or other vital metabolic pathways. Research on related imidazole-containing compounds has shown promising activity against a range of plant pathogenic fungi. nih.gov For instance, studies on various phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have demonstrated moderate to excellent antifungal activities against pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov Given these precedents, it is plausible that This compound could exhibit inhibitory effects on the mycelial growth of various phytopathogenic fungi. However, specific data from fungicidal screening assays are required to confirm this potential.

Herbicidal Activity:

The search for new herbicides with novel modes of action is critical for managing weed resistance. Certain heterocyclic compounds have been identified as potent herbicides. For example, inhibitors of phytoene (B131915) desaturase (PDS), a key enzyme in carotenoid biosynthesis, have been developed from triazole scaffolds. nih.gov The structural characteristics of This compound could potentially allow it to interfere with essential biochemical pathways in plants. Evaluation of its effects on seed germination and plant growth of common weed species would be necessary to determine its herbicidal potential.

Insecticidal Properties:

The imidazole ring is a core component of some insecticides. The nitrogen-containing heterocyclic structure can interact with various targets in the insect nervous system or other physiological systems. Studies on novel 1,2,3-trizole-4-carboxyl amide and ester analogues have revealed not only fungicidal but also insecticidal activities against pests like Culex pipiens pallens. nih.gov To ascertain the insecticidal potential of This compound , it would need to be screened against a panel of agriculturally significant insect pests.

Due to the lack of specific research data on the agrochemical applications of This compound , no data tables can be presented at this time. The information provided is based on the known activities of structurally related compound classes.

Future Perspectives and Emerging Research Directions for 5 4 Methylphenyl 1 Phenyl 1h Imidazole 2 Thiol

Integration with Combinatorial Chemistry and High-Throughput Screening for Novel Derivative Discovery

The principles of combinatorial chemistry, coupled with high-throughput screening (HTS), offer a powerful paradigm for the rapid synthesis and evaluation of large libraries of compounds. For 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol, this approach can be leveraged to systematically explore the chemical space around its core structure. By creating a diverse library of analogues with variations at the phenyl and methylphenyl rings, as well as modifications of the thiol group, researchers can efficiently identify derivatives with improved biological activities or novel material properties.

The synthesis of such libraries can be facilitated by solid-phase or solution-phase parallel synthesis techniques. For instance, a library of 2-thioimidazoles has been successfully synthesized in a combinatorial fashion, demonstrating the feasibility of this approach for similar scaffolds. nih.gov HTS methodologies, including biochemical and cell-based assays, can then be employed to screen these libraries against a multitude of biological targets. ufl.eduenamine.net This integrated strategy accelerates the hit-to-lead optimization process and increases the probability of discovering novel compounds with therapeutic or industrial value.

| Parameter | Description | Relevance to this compound |

| Scaffold | This compound | Core structure for derivatization. |

| Diversity Points | Phenyl ring, methylphenyl ring, thiol group | Positions for chemical modification to generate a diverse library. |

| Synthesis Method | Parallel synthesis (solid-phase or solution-phase) | Enables the rapid creation of a large number of distinct compounds. |

| Screening Method | High-Throughput Screening (HTS) | Allows for the rapid biological evaluation of the compound library. |

Advanced Computational Approaches for Predictive Modeling and Virtual Screening

In recent years, computational methods have become indispensable in drug discovery and materials science. For this compound, advanced computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can provide profound insights into its behavior at a molecular level. rsc.orgnih.govasianpubs.org

Virtual screening of large compound databases against specific biological targets can identify novel derivatives of the lead compound with high binding affinities. researchgate.netnih.gov For example, a study on imidazole (B134444) derivatives utilized a combination of 3D-QSAR and molecular docking to identify potential inhibitors of breast cancer cell lines. rsc.org Such in silico studies can significantly reduce the time and cost associated with experimental screening by prioritizing compounds with the highest likelihood of success. Furthermore, predictive modeling can be used to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, guiding the design of compounds with favorable pharmacokinetic profiles. nih.gov

Exploration of New Biological Targets and Pathways

The imidazole scaffold is a well-established pharmacophore present in numerous clinically used drugs. nih.govresearchgate.net Derivatives of imidazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov A key future direction for this compound is the exploration of novel biological targets and pathways.

Systematic screening against a panel of kinases, proteases, and other enzymes could unveil previously unknown biological activities. For instance, various imidazole derivatives have been investigated as inhibitors of kinases such as IRAK4 and receptor tyrosine kinases, which are implicated in cancer and inflammatory diseases. nih.govnih.gov The unique substitution pattern of this compound may confer selectivity for specific isoforms of these enzymes, offering a potential therapeutic advantage.

Development of Multi-Targeting Agents and Synergistic Combinations

The complexity of many diseases, particularly cancer, has led to a growing interest in multi-target drugs and synergistic drug combinations. The imidazole scaffold is well-suited for the development of multi-targeting agents due to its ability to interact with multiple biological targets. researchgate.netnih.gov Designing derivatives of this compound that can simultaneously modulate two or more disease-relevant pathways is a promising avenue of research. For example, imidazolone-based derivatives have been designed as multi-target kinase inhibitors for anti-colon cancer therapy. nih.gov

Furthermore, investigating the synergistic effects of this compound and its derivatives in combination with existing drugs could lead to more effective treatment regimens. A study on imidazole-based compounds demonstrated their ability to interact with DNA and potentially enhance the efficacy of other anticancer agents. researchgate.net Such combination therapies could overcome drug resistance and improve patient outcomes.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. Future research on this compound should prioritize the development of environmentally benign synthetic methods. Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful green chemistry tools for the preparation of imidazole derivatives, often leading to shorter reaction times, higher yields, and reduced solvent usage. researchgate.netnih.govnih.govorientjchem.org

For instance, the synthesis of substituted imidazoles has been efficiently achieved using microwave irradiation in water, a green solvent. nih.gov Similarly, ultrasound has been successfully employed to assist in the synthesis of various heterocyclic compounds, including imidazoles. nih.gov Applying these green methodologies to the synthesis and derivatization of this compound would represent a significant step towards more sustainable chemical manufacturing.

| Green Chemistry Approach | Description | Potential Benefit for Synthesis of this compound |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Faster reaction rates, higher yields, reduced side reactions. orientjchem.org |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, improved yields, milder reaction conditions. nih.gov |

| Use of Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. | Reduced environmental pollution and health risks. |

| Catalysis | Use of reusable and non-toxic catalysts. | Increased efficiency and sustainability of the synthetic process. researchgate.net |

Expanding Applications in Niche Scientific and Industrial Sectors

Beyond its potential in medicine, this compound and its derivatives may find applications in various niche scientific and industrial sectors. The imidazole moiety is known to be a versatile component in materials science, with applications in polymers, ionic liquids, and as catalysts. researchgate.netnih.gov

For example, imidazole-based polymers have been developed for use as catalysts in carbon dioxide fixation. rsc.org The unique electronic and coordination properties of this compound could be exploited in the design of novel functional materials. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or as ligands in coordination chemistry. nih.gov Further research into the material properties of this compound and its derivatives could open up new and exciting avenues for its application outside the realm of life sciences.

Q & A

Q. What are the standard synthetic routes for 5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, a similar imidazole-2-thiol derivative was prepared by reacting 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate, followed by recrystallization from ethanol . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry, infrared (IR) spectroscopy to identify thiol (-SH) or thioether (-S-) functional groups, and elemental analysis to verify purity .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

A methodological approach involves:

- Target Selection : Prioritize pharmacologically relevant targets (e.g., cyclooxygenase enzymes COX-1/2) based on structural analogs, such as imidazole derivatives showing COX inhibition .

- Assay Design : Use enzyme inhibition assays with purified COX-1/2 isoforms, monitoring prostaglandin production via HPLC or spectrophotometry. Include positive controls (e.g., indomethacin) and validate results with dose-response curves .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and crystallographic packing (e.g., SHELXL for refinement) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, which is critical for applications in material science .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?

Regioselectivity issues arise during substitution reactions at the imidazole ring. Strategies include:

- Directed metalation : Use lithiation at specific positions (e.g., C-2 or C-4) with directing groups like thiols.

- Protecting groups : Temporarily block reactive sites (e.g., -SH groups with trityl chloride) to direct reactions to desired positions .

- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or structural modifications. Mitigation involves:

- Standardized protocols : Use consistent cell lines, enzyme sources, and inhibition measurement methods.

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. methoxy groups on the phenyl ring) to isolate contributions to activity .

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from validated assays (e.g., COX inhibition in vs. antifungal data in unrelated analogs) .

Q. What advanced methodologies are recommended for studying crystallization behavior?

- Polymorph screening : Explore solvent systems (e.g., ethanol/water, DMSO/ether) to identify stable crystalline forms.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-resolution data affected by twinning .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain packing motifs .

Q. How can computational tools complement experimental studies of this compound?